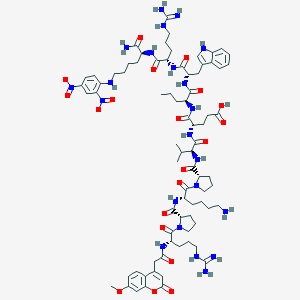
1,2,3-Thiadiazol-5-amine
Overview
Description
1,2,3-Thiadiazol-5-amine is a compound with the CAS Number: 4100-41-8 and a molecular weight of 101.13 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives has been reported in various studies . For instance, one study described the formation of azobenzen-p,p’-di (2-amine-1,3,4-thiadiazol-5-yl) (A) by reacting 4,4’- (diazene-1,2-diyl)-dibenzoyl chloride with thiosemicarbazide .Molecular Structure Analysis
The molecular structure of 1,2,3-Thiadiazol-5-amine is represented by the linear formula C2H3N3S . The InChI code for this compound is 1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 . Further details about the molecular structure can be found in various studies .Chemical Reactions Analysis
The chemical reactivity of 1,2,3-Thiadiazol-5-amine and its derivatives has been explored in several studies . For example, one study discussed the advances in the methods of formation and chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen .It has a molecular weight of 101.13 . More details about its physical and chemical properties can be found in various studies .
Scientific Research Applications
Antimicrobial Activity
1,2,3-Thiadiazol-5-amine: has been shown to possess significant antimicrobial properties. When grafted onto chitosan, a natural polymer, it enhances the material’s ability to control the growth of pathogenic bacteria such as S. aureus, B. subtilis, E. coli, and P. aeruginosa, as well as unicellular fungi like C. albicans. The modified chitosan exhibits high activity with minimum inhibitory concentration (MIC) values ranging from 25–200 µg/mL .
Drug Delivery Systems
The compound’s application extends to drug delivery systems, particularly in the form of film dressings. These dressings are designed to be biodegradable, transparent, uniform, homogeneous, elastic, and have non-irritation pH values suitable for skin. The release study of these film dressings shows high percentages of content release over time, indicating their potential as controlled drug delivery vehicles .
Antitumor Activity
Thiadiazoles, including 1,2,3-Thiadiazol-5-amine , are known to exhibit antitumor properties. They are part of a broader group of heterocyclic compounds that have been studied for their potential in treating various types of cancers .
Anti-inflammatory Applications
The anti-inflammatory properties of 1,2,3-Thiadiazol-5-amine make it a candidate for the development of new anti-inflammatory drugs. Its structural moiety is common among compounds with known anti-inflammatory effects .
Anticonvulsant Effects
This compound also shows promise in the treatment of convulsive disorders. Anticonvulsant effects are among the biological characteristics attributed to molecules bearing the thiadiazole moiety .
Antioxidant Properties
1,2,3-Thiadiazol-5-amine: may contribute to the development of antioxidant therapies. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases .
Antihypertensive Uses
The compound’s potential extends to cardiovascular health, where it could be utilized in the synthesis of antihypertensive drugs. This application is based on the biological activities observed in thiadiazole derivatives .
Antipsychotic and Antidepressive Therapies
Lastly, the compound’s structure is found in a variety of bioactive molecules with antipsychotic and antidepressive effects, suggesting its use in the development of treatments for mental health disorders .
Safety and Hazards
The safety information for 1,2,3-Thiadiazol-5-amine indicates that it is potentially harmful if swallowed (Hazard Statement H302) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
1,2,3-Thiadiazol-5-amine has been found to have diverse pharmacological activities, including anticancer properties . The primary targets of this compound are cancer cells, specifically LoVo and MCF-7 cell lines . It has also been suggested that the compound may inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway .
Mode of Action
The compound interacts with its targets by inhibiting their growth and survival. This is achieved through the induction of apoptosis and cell cycle arrest . The compound’s interaction with the IL-6/JAK/STAT3 pathway suggests that it may disrupt the signaling processes that promote cancer cell proliferation .
Biochemical Pathways
The compound affects the IL-6/JAK/STAT3 pathway, which plays a crucial role in cell growth, survival, and inflammation . By inhibiting this pathway, the compound can disrupt the biochemical processes that contribute to cancer progression.
Result of Action
The compound has demonstrated promising anticancer activity. Specifically, it has shown good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation . This indicates that the compound can effectively inhibit the proliferation of these cancer cells.
properties
IUPAC Name |
thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3S/c3-2-1-4-5-6-2/h1H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGHNTXQMCYYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193998 | |
| Record name | 1,2,3-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Thiadiazol-5-amine | |
CAS RN |
4100-41-8 | |
| Record name | 1,2,3-Thiadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4100-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004100418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4100-41-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3-Thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70193998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3-THIADIAZOL-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6DJ47VN3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis of 1,2,3-thiadiazol-5-ylureas significant in the context of the provided research?
A1: The research highlights a novel synthetic route for 1,2,3-thiadiazol-5-ylureas utilizing 1,2,3-Thiadiazol-5-amine as a starting material []. This method employs selenium-catalyzed oxidative carbonylation, offering a potentially more efficient and sustainable approach compared to traditional methods. The significance lies in the potential for this method to facilitate the synthesis of novel compounds with possible biological activity and applications in pharmaceutical or agrochemical industries.
Q2: Can you elaborate on the catalytic properties of selenium in the context of this research?
A2: The research specifically explores the catalytic activity of selenium in facilitating the oxidative carbonylation of 1,2,3-Thiadiazol-5-amine with various amines []. While the exact mechanism requires further investigation, selenium likely acts as a Lewis acid catalyst, activating the carbonyl group and facilitating the reaction with the amine to form the urea derivative. This highlights the potential of selenium as a catalyst in organic synthesis, particularly for reactions involving carbonylation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl 6-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B128064.png)









![N-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide](/img/structure/B128095.png)

